molecular formula C17H15N3OS2 B11287157 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11287157
M. Wt: 341.5 g/mol
InChI Key: PAYRSOLPIBLEFJ-UHFFFAOYSA-N
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Description

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a thiophene group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine-thiophene intermediate with a suitable thiol under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the pyridazine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridazine derivatives, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is unique due to the combination of its thiophene and pyridazine rings, which confer specific electronic and steric properties

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C17H15N3OS2/c1-12-4-6-13(7-5-12)18-16(21)11-23-17-9-8-14(19-20-17)15-3-2-10-22-15/h2-10H,11H2,1H3,(H,18,21)

InChI Key

PAYRSOLPIBLEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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